Dual Reactive Sites vs. Mono-Sulfonyl Chloride
The target compound possesses a molecular weight of 312.79 g/mol, which is 41.7% higher than that of 4-ethoxybenzenesulfonyl chloride (220.67 g/mol). This increase is due to the presence of an additional ethanesulfonyl group linked via an ethoxy spacer, providing a second electrophilic center . The 4-ethoxybenzenesulfonyl chloride, a common mono-sulfonyl chloride, offers only a single reactive site for nucleophilic attack [1].
| Evidence Dimension | Molecular Weight and Number of Reactive Sulfonyl Chloride Groups |
|---|---|
| Target Compound Data | Molecular Weight: 312.79 g/mol; 2 reactive sulfonyl groups (1 aromatic, 1 aliphatic) |
| Comparator Or Baseline | 4-Ethoxybenzenesulfonyl chloride: Molecular Weight 220.67 g/mol; 1 reactive sulfonyl group (aromatic) |
| Quantified Difference | Molecular weight increase of 92.12 g/mol (41.7%); 2 reactive sites vs. 1 |
| Conditions | Calculated from molecular formula (C10H13ClO5S2 vs C8H9ClO3S) |
Why This Matters
The additional reactive site enables orthogonal functionalization strategies, such as sequential sulfonamide formation, which is impossible with mono-functional analogs.
- [1] PubChem. 4-ethoxybenzene-1-sulfonyl chloride (Compound Summary). National Center for Biotechnology Information. 2024. View Source
